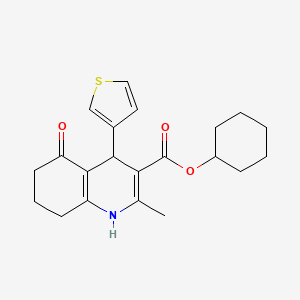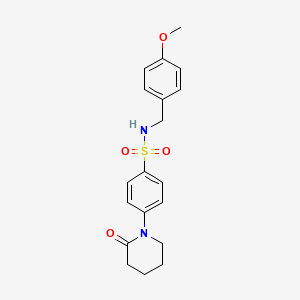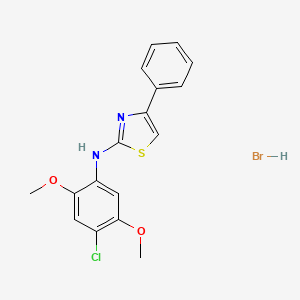![molecular formula C15H28N2O2 B4958176 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4958176.png)
2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide, also known as CX-717, is a nootropic drug that has gained attention in recent years due to its potential cognitive-enhancing effects.
Aplicaciones Científicas De Investigación
2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide has been studied for its potential cognitive-enhancing effects in both animals and humans. Studies have shown that this compound can improve working memory, attention, and reaction time in rats and monkeys. In humans, this compound has been shown to improve working memory and attention in healthy volunteers and in individuals with attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
The exact mechanism of action of 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide is not fully understood. However, it is thought to act as a positive allosteric modulator of the AMPA receptor, which is involved in synaptic plasticity and memory formation. By enhancing the activity of the AMPA receptor, this compound may improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of acetylcholine and glutamate in the prefrontal cortex, which may contribute to its cognitive-enhancing effects. Additionally, this compound has been shown to increase cerebral blood flow in the prefrontal cortex, which may also contribute to its cognitive-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide in lab experiments is its potential to improve cognitive function in animal models, which may allow for more accurate and reliable testing of cognitive function. However, one limitation of using this compound in lab experiments is its potential to interact with other drugs or compounds, which may complicate the interpretation of results.
Direcciones Futuras
Future research on 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide could explore its potential as a treatment for cognitive deficits in individuals with neurological disorders, such as Alzheimer's disease or traumatic brain injury. Additionally, research could explore the long-term effects of this compound use and its potential for abuse. Finally, research could explore the potential of this compound to enhance cognitive function in healthy individuals and its potential as a cognitive enhancer for individuals in high-pressure or high-stress environments, such as military or emergency responders.
Métodos De Síntesis
The synthesis method of 2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide involves the reaction of cyclohexanone with ethyl chloroacetate to form ethyl 2-cyclohexyl-2-oxoacetate. This compound is then reacted with morpholine to form 2-cyclohexyl-N-(4-morpholinyl)acetamide. Finally, this compound is treated with 1,3-dibromopropane to form this compound.
Propiedades
IUPAC Name |
2-cyclohexyl-N-(3-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c18-15(13-14-5-2-1-3-6-14)16-7-4-8-17-9-11-19-12-10-17/h14H,1-13H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFUXCUJOLAEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline](/img/structure/B4958094.png)
![2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4958108.png)
![3,5-dimethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4958116.png)
![ethyl 1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B4958125.png)
![3-(2,4-dimethylphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B4958128.png)


![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B4958140.png)
![4-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4958146.png)

![4-chloro-3-(5-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4958162.png)
![ethyl 5-[(dimethylamino)methylene]-2-methyl-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B4958166.png)
![1-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4958170.png)
![7-amino-5-(3-bromo-4-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4958178.png)